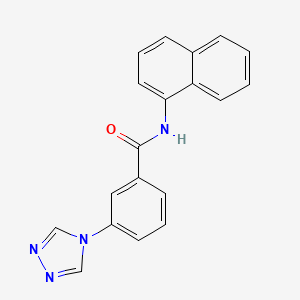![molecular formula C26H26N6O B5315062 N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea, also known as MPN, is a potent inhibitor of the Janus kinase 2 (JAK2) signaling pathway. JAK2 is a tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. The dysregulation of JAK2 signaling has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. MPN has shown promising results in preclinical studies as a therapeutic agent for these diseases.
Wirkmechanismus
N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea exerts its pharmacological effects by inhibiting the JAK2 signaling pathway. JAK2 is a tyrosine kinase that activates downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. The dysregulation of JAK2 signaling has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea binds to the ATP-binding site of JAK2, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation, differentiation, and survival, which are crucial processes in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea also reduces the production of pro-inflammatory cytokines in autoimmune diseases, leading to a decrease in inflammation. Furthermore, N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has been shown to improve cognitive function and reduce neuroinflammation in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has several advantages as a therapeutic agent for laboratory experiments. It is a potent and specific inhibitor of JAK2 signaling, which makes it an attractive target for various diseases. N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has also been shown to have low toxicity and good bioavailability, which are important factors in drug development. However, N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has some limitations in laboratory experiments. The synthesis of N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea is a complex process that requires expertise in organic chemistry. Furthermore, N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has not yet been tested in clinical trials, which limits its potential for translation into clinical practice.
Zukünftige Richtungen
There are several future directions for the research on N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea. One potential area of research is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another area of research is the investigation of the effects of N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea on the gut microbiome, which has been shown to play a crucial role in the pathogenesis of various diseases. Furthermore, the development of more potent and specific JAK2 inhibitors could lead to the discovery of new therapeutic targets for these diseases.
Synthesemethoden
The synthesis of N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea involves several steps, including the condensation of 2-naphthylamine with 4-nitrophenyl isocyanate, reduction of the resulting nitro compound, and coupling with 4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinylamine. The final product is obtained by the reaction of the intermediate with 2-chloro-1-(4-nitrophenyl)ethanone. The synthesis of N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has shown promising results as a targeted therapy for hematological malignancies, including myeloproliferative neoplasms, acute lymphoblastic leukemia, and multiple myeloma. N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has also been investigated for its anti-inflammatory effects in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Furthermore, N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has been shown to have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c1-18-16-24(32-14-4-5-15-32)31-25(27-18)28-21-10-12-22(13-11-21)29-26(33)30-23-9-8-19-6-2-3-7-20(19)17-23/h2-3,6-13,16-17H,4-5,14-15H2,1H3,(H,27,28,31)(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQUXXSVOCYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=CC=CC=C4C=C3)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5314990.png)
![5-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314994.png)
![2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5315002.png)
![7-(3-chlorophenyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315004.png)
![4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5315022.png)
![3-isopropyl-6-[(1-propylpiperidin-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5315026.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)
![7-[(2-methoxy-3-pyridinyl)carbonyl]-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5315028.png)


![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315053.png)


![3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate](/img/structure/B5315086.png)